(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structural features, which include a pyrrolo[2,1-c]-1,2,4-triazolium core, a phenylmethyl group, and a 2,4,6-trimethylphenyl substituent. The tetrafluoroborate anion is often used to stabilize the cationic species in various chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
(5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable in biochemical assays.
Medicine
In medicine, the compound has potential applications in drug development. Its unique structure can be modified to enhance its pharmacological properties, making it a candidate for therapeutic agents.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or activating specific biochemical pathways. The exact mechanism can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- (5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium chloride
- (5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium bromide
Uniqueness
The tetrafluoroborate anion in (5R)-6,7-dihydro-5-(phenylmethyl)-2-(2,4,6-trimethylphenyl)-5H-Pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate provides unique stability and solubility properties compared to its chloride and bromide counterparts. This makes it particularly useful in specific chemical and biological applications where these properties are advantageous.
Properties
Molecular Formula |
C21H24BF4N3 |
---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
5-benzyl-2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C21H24N3.BF4/c1-15-11-16(2)21(17(3)12-15)24-14-23-19(9-10-20(23)22-24)13-18-7-5-4-6-8-18;2-1(3,4)5/h4-8,11-12,14,19H,9-10,13H2,1-3H3;/q+1;-1 |
InChI Key |
WXHVZXYVEMIPOO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3C(CCC3=N2)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.